molecular formula C25H30N2O9 B12816021 Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate CAS No. 6105-92-6

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate

Cat. No.: B12816021
CAS No.: 6105-92-6
M. Wt: 502.5 g/mol
InChI Key: GEJPAORKHGYXRB-QMFIGXPHSA-N
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Description

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate is a complex organic compound with a unique structure It belongs to the class of oxayohimban derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the oxayohimban core: This is achieved through a series of cyclization reactions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide.

    Formation of the carboxylate ester: This step involves esterification reactions, often using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce saturated derivatives.

Scientific Research Applications

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy groups and carboxylate ester play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate apart is its specific arrangement of functional groups, which confer unique reactivity and potential applications. Its multiple methoxy groups and carboxylate ester make it particularly versatile in chemical synthesis and biological studies.

Properties

CAS No.

6105-92-6

Molecular Formula

C25H30N2O9

Molecular Weight

502.5 g/mol

IUPAC Name

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;oxalic acid

InChI

InChI=1S/C23H28N2O5.C2H2O4/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;3-1(4)2(5)6/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3;(H,3,4)(H,5,6)/t12-,14-,16-,19+;/m0./s1

InChI Key

GEJPAORKHGYXRB-QMFIGXPHSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O

Related CAS

6105-92-6

Origin of Product

United States

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